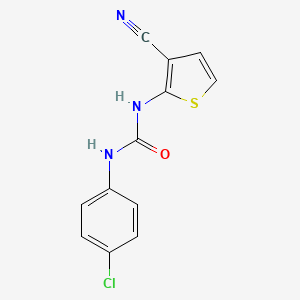

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea

Description

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea is a urea derivative characterized by a 4-chlorophenyl group attached to one nitrogen atom of the urea backbone and a 3-cyano-substituted thiophene ring on the other nitrogen. This compound has a molecular formula of C₁₂H₉ClN₃OS and a molecular weight of 278.73 g/mol (calculated).

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-cyanothiophen-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-9-1-3-10(4-2-9)15-12(17)16-11-8(7-14)5-6-18-11/h1-6H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHRJJWWERYAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=C(C=CS2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea typically involves the reaction of 4-chloroaniline with 3-cyanothiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

4-chloroaniline+3-cyanothiophene-2-carbonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

The following table summarizes key structural and functional differences between 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea and related compounds:

Key Observations:

Thiophene vs. Thiadiazole Moieties: The target compound’s thiophene-cyano group (electron-deficient aromatic system) contrasts with the thiadiazole ring in ’s compound. Thiadiazoles are known for strong hydrogen-bonding capabilities, which may enhance binding to enzymes like Cryptosporidium parvum IMP dehydrogenase .

Halogen and Bioisosteric Modifications :

- The trifluoromethyl group in compound 7n () acts as a bioisostere, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets .

- The 2-chlorophenyl isomer in ’s compound demonstrates how positional isomerism affects solubility and pharmacokinetics .

Functional Group Impact :

- The propargyl group in ’s compound introduces alkyne reactivity, which may lead to metabolic oxidation or click chemistry applications .

Biological Activity

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea, also known by its CAS number 338777-41-6, is a compound that has garnered attention in pharmaceutical and chemical research due to its diverse biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClN3OS, with a molecular weight of 277.73 g/mol. The compound consists of a urea moiety linked to a chlorophenyl group and a cyanothiophenyl group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can alter metabolic pathways within organisms.

- Receptor Modulation : It has the potential to interact with various receptor sites in the body, which can lead to changes in physiological responses.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that this compound has shown promise in anticancer studies. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Significant growth inhibition |

| A549 (Lung Cancer) | 20.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18.0 | Cell cycle arrest |

These results suggest that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The findings are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses notable antibacterial properties, making it a potential candidate for developing new antimicrobial therapies.

Study on Anticancer Activity

A study published in ACS Omega explored the effects of various derivatives of urea compounds on cancer cell lines. The researchers found that modifications to the structure of urea significantly influenced its anticancer activity. Specifically, the introduction of the chlorophenyl and cyanothiophen groups enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization could lead to more effective anticancer agents .

Study on Antimicrobial Effects

Another significant investigation focused on the antimicrobial properties of thiophene derivatives, including this compound. This study highlighted its effectiveness against resistant strains of bacteria, indicating its potential application in treating infections caused by multi-drug resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.